Phosphoramidothioic acid, O-isopropyl S-methyl ester

Description

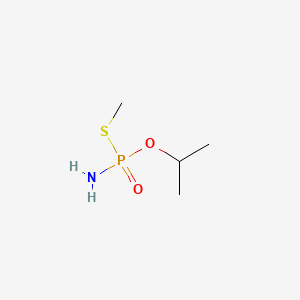

Phosphoramidothioic acid, O-isopropyl S-methyl ester (CAS: 10265-95-9) is an organophosphorus compound characterized by an isopropoxy (O-isopropyl) and methylthio (S-methyl) group attached to a phosphorus center with an amino substituent. Its molecular formula is inferred as C₄H₁₂NO₂PS (molecular weight ≈ 169.14 g/mol) based on structural analogs like O-ethyl S-methyl phosphoramidothioate (C₃H₁₀NO₂PS, 155.15 g/mol) . This compound belongs to a broader class of phosphoramidothioates, which are studied for their stereochemical properties, reactivity, and applications in agrochemicals or pharmaceuticals.

Properties

CAS No. |

10265-95-9 |

|---|---|

Molecular Formula |

C4H12NO2PS |

Molecular Weight |

169.19 g/mol |

IUPAC Name |

2-[amino(methylsulfanyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C4H12NO2PS/c1-4(2)7-8(5,6)9-3/h4H,1-3H3,(H2,5,6) |

InChI Key |

ZQCPGYWIDZZZDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(N)SC |

Origin of Product |

United States |

Biological Activity

Phosphoramidothioic acid, O-isopropyl S-methyl ester, commonly known as methamidophos, is an organophosphate compound primarily used as an insecticide. Its biological activity is primarily attributed to its role as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This article delves into the biological activity of this compound, supported by data tables and research findings.

- Chemical Formula : CHNOPS

- Molecular Weight : 157.195 g/mol

- CAS Number : 10265-92-6

- IUPAC Name : O-Isopropyl S-methyl phosphoramidothioate

Methamidophos exerts its biological effects through the inhibition of AChE, leading to an accumulation of acetylcholine at synapses. This results in prolonged stimulation of postsynaptic receptors, which can cause various neurotoxic effects.

- Inhibition of Acetylcholinesterase : Methamidophos binds to the active site of AChE, preventing the breakdown of acetylcholine.

- Neurotoxic Effects : Symptoms of exposure may include muscle twitching, respiratory distress, and in severe cases, paralysis and death due to respiratory failure.

Toxicological Profile

The toxicological effects of methamidophos vary based on exposure routes (oral, dermal, inhalation). The following table summarizes key toxicological data:

| Exposure Route | Symptoms Observed | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Oral | Tremors, weakness | 15 (rats) | |

| Dermal | Localized sweating, muscle contractions | 50 (rabbits) | |

| Inhalation | Respiratory distress | 33 (rats) |

Biotransformation and Metabolism

Research indicates that methamidophos undergoes rapid metabolism in mammals. Key metabolites include:

- Phosphoric Acid : 27.5% excreted in urine.

- O,S-Dimethyl Thiophosphoric Acid : 22.5%.

- S-Methyl Phosphoramidothioic Acid : 12.1%.

These metabolites are generally considered less toxic than the parent compound .

Study on Acute Toxicity

A study conducted by Pauluhn & Machemer (1987) assessed the acute toxicity of methamidophos through inhalation in rats. The study found that exposure to high concentrations led to significant inhibition of plasma and brain AChE activity, with notable clinical signs including tremors and reduced mobility at concentrations as low as 5.4 mg/m³ .

Long-Term Effects

Long-term exposure studies have indicated that repeated exposure can lead to delayed neuropathy characterized by numbness and weakness in extremities. This effect may manifest weeks after initial exposure and can result in lasting impairment .

Environmental Impact

Methamidophos is classified as a systemic insecticide with potential environmental risks due to its persistence and toxicity to non-target organisms. It has been shown to affect beneficial insects and aquatic life, raising concerns about its use in agricultural practices .

Scientific Research Applications

Agricultural Applications

Insecticide Properties

One of the primary applications of phosphoramidothioic acid derivatives, including O-isopropyl S-methyl ester, is in the development of insecticides. Research indicates that compounds like O-methyl S-methylphosphoroamidothioate exhibit both systemic and contact insecticidal activity against a variety of insects, including the cabbage looper. This compound has been found to be more effective than its isomers and S-alkyl homologs, making it a valuable asset in pest control strategies .

Mechanism of Action

The effectiveness of these compounds as insecticides is attributed to their ability to disrupt normal physiological functions in insects. They act as inhibitors of acetylcholinesterase, an essential enzyme for nerve function, leading to paralysis and death in target pests. This mechanism highlights the potential for phosphoramidothioic acid derivatives to serve as environmentally friendly alternatives to conventional pesticides .

Pharmaceutical Applications

Potential Therapeutic Uses

Beyond agricultural applications, phosphoramidothioic acid derivatives are being explored for their therapeutic potential. Their structural properties allow for modifications that can enhance bioactivity against various diseases. For instance, studies have suggested that these compounds could be utilized in the treatment of neurological disorders due to their influence on neurotransmitter systems .

Cosmetic Formulations

Use in Skin Care Products

Phosphoramidothioic acid derivatives are also being investigated for their role in cosmetic formulations. Their chemical properties can contribute to the stability and efficacy of topical products. For instance, formulations incorporating these compounds have shown promise in enhancing skin hydration and improving overall skin texture .

Research Findings and Case Studies

Comparison with Similar Compounds

Structural and Molecular Properties

Key analogs and their properties are summarized below:

Key Observations:

- Substituent Effects: Larger O-alkyl groups (e.g., isopropyl vs.

- Thermal Properties : The O,S-dimethyl ester exhibits a moderate enthalpy of fusion (ΔfusH = 13.34 kJ/mol), suggesting stable crystalline packing .

- Stability : Acetylated derivatives like Acephate demonstrate enhanced hydrolytic stability due to the N-acetyl group .

Stereochemical and Reactivity Insights

A landmark study by Aaron et al. (1961) compared the configurations of O-isopropyl and O-ethyl methylphosphonothioic acids. Key findings include:

- Quasi-Racemate Formation : The levo enantiomers of both compounds share identical configurations at the phosphorus center, confirmed via dicyclohexylamine salt interactions .

- Reactivity : Alkoxide displacement reactions revealed that O-isopropyl derivatives exhibit slower reaction kinetics than O-ethyl analogs due to steric hindrance .

Toxicological and Biochemical Considerations

- Acephate : Widely used as an insecticide, with moderate mammalian toxicity (LD₅₀ = 945 mg/kg in rats) linked to acetylcholinesterase inhibition .

Preparation Methods

General Synthetic Strategy

The synthesis of phosphoramidothioic acid esters typically involves the reaction of phosphorus(V) chlorides or related precursors with appropriate alcohols and thiols or their derivatives, followed by amidation. The key steps are:

- Formation of O-alkyl phosphorochloridothioate intermediates.

- Substitution of the chlorine atom with methyl thiol or methylthiolate to introduce the S-methyl group.

- Amidation to introduce the amino group on phosphorus.

Preparation via Phosphorochloridothioate Intermediates

A common approach is to start with phosphorochloridothioates, which can be synthesized by reacting phosphorus pentachloride or phosphorus oxychloride with thiols and alcohols. For the target compound:

- React phosphorus oxychloride (POCl3) with isopropanol to form O-isopropyl phosphorodichloridothioate.

- React this intermediate with methyl mercaptan (methanethiol) to substitute one chlorine with S-methyl.

- Finally, treat the resulting O-isopropyl S-methyl phosphorochloridothioate with ammonia or an amine source to form the phosphoramidothioic acid derivative.

This sequence preserves the stereochemistry around phosphorus and allows selective substitution.

Alternative Methods Involving Dialkyl Phosphorochloridothioates

Dialkyl phosphorochloridothioates can be reacted with hydrazine or ammonia derivatives to form hydrazides or amidothioates. Literature indicates that the reaction of dialkyl phosphorochloridothioates with ammonia leads to the formation of phosphoramidothioic acid esters. For the O-isopropyl S-methyl ester, the corresponding dialkyl phosphorochloridothioate would be synthesized first, then reacted with ammonia to yield the target compound.

Data Tables Summarizing Preparation Routes

| Alternative method | Reagents/Conditions | Notes |

|---|---|---|

| Dialkyl phosphorochloridothioate + ammonia | Room temperature to mild heating | Direct formation of phosphoramidothioic acid esters |

| Thermal rearrangement (related esters) | Dimethyl phosphite + Nujol (mineral oil) | 290–300 °C, reflux | High yield of methyl phosphonic acid esters; informs thermal stability |

Research Discoveries and Notes

- The stereochemistry at the phosphorus center is retained during alkylation and substitution reactions, which is critical for the biological activity of chiral phosphorus compounds.

- The reaction of phosphorochloridothioates with ammonia or hydrazine derivatives is influenced by the electronic and steric properties of the substituents, affecting the yield and purity of the phosphoramidothioic acid esters.

- High boiling mineral oils serve as effective media for thermal rearrangements of phosphorus esters, enabling efficient synthesis of related compounds under controlled conditions.

- Analytical methods such as fractional crystallization of diastereoisomeric salts and optical rotation measurements are used to characterize stereochemistry and purity of phosphorus thioesters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.